2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide
Description
2-Chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a benzamide derivative characterized by a substituted aromatic ring (2-chloro-4-fluoro) and a thiolan (tetrahydrothiophene) ring system modified with a 2-hydroxyethoxy group. Key features include:
- Chloro and fluoro substituents: These electron-withdrawing groups enhance metabolic stability and influence binding interactions.
- Thiolan ring: The sulfur atom in the thiolan moiety may contribute to lipophilicity and redox activity.
- Hydroxyethoxy side chain: This polar group improves solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c15-12-7-10(16)1-2-11(12)13(19)17-8-14(20-5-4-18)3-6-21-9-14/h1-2,7,18H,3-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYBUIDJKFXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro and fluoro substituents can be achieved through halogenation reactions. The thiolan ring with the hydroxyethoxy group is then attached through a series of nucleophilic substitution and ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the thiolan ring.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield ketones, while substitution of the chloro group can introduce new functional groups such as amines or ethers.
Scientific Research Applications
2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity, while the thiolan ring can modulate its activity. The hydroxyethoxy group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related benzamides from peer-reviewed studies:
Key Observations:
Substituent Positioning: The 2-chloro-4-fluoro pattern in the target compound differs from analogs like 4-chloro-2-fluorobenzamide and 2,4-difluorophenyl derivatives . Etobenzanid (2,3-dichloro substituents) demonstrates how chloro groups at adjacent positions influence pesticidal activity, suggesting the target’s substituents may confer distinct bioactivity .
Side Chain Modifications: The hydroxyethoxy-thiolan side chain in the target compound is unique compared to the ethoxymethoxy group in etobenzanid or the triazole-thione systems in . This polar side chain could improve aqueous solubility relative to more lipophilic analogs. The thienylidene ring in ’s benzamide introduces conjugation and planar geometry, whereas the thiolan ring in the target compound introduces a non-planar, flexible sulfur-containing system .
Functional Group Contributions :
- Sulfur atoms : Present in both the thiolan (target) and thienylidene () moieties, sulfur enhances electron delocalization and may participate in hydrogen bonding or metal coordination .
- Hydroxyl groups : The hydroxyethoxy group in the target compound provides a site for metabolic conjugation (e.g., glucuronidation), unlike the methyl or halogen-only side chains in analogs .
Spectral and Physicochemical Properties
Data from analogous compounds highlight trends in stability and reactivity:
Biological Activity
2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications, particularly focusing on antiviral properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a chloro and fluoro substituent on the benzamide moiety, as well as a thiolane ring with a hydroxyethoxy group. Its chemical formula is , with a molecular weight of approximately 305.78 g/mol.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. While specific data on this compound is limited, related compounds in the same class have demonstrated significant antiviral activity.
- Mechanism of Action : Similar compounds have been shown to inhibit viral replication by targeting viral polymerases. For instance, nucleoside analogues have been effective against Hepatitis B virus (HBV), with some exhibiting IC50 values in the nanomolar range, indicating potent inhibition of viral polymerase activity .
- Case Studies : A study involving structurally similar nucleoside analogues reported that certain derivatives exhibited EC50 values as low as 7.8 nM against HBV, suggesting that modifications in the benzamide structure can enhance antiviral efficacy .
Cytotoxicity Studies
Cytotoxicity is a crucial parameter in evaluating the safety profile of new compounds. In vitro studies on related compounds have shown low cytotoxicity at therapeutic concentrations. For example, some derivatives maintained a selectivity index (SI) greater than 100, indicating a favorable therapeutic window .
Data Table: Biological Activity Summary
| Compound Name | Target Virus | EC50 (nM) | IC50 (nM) | Cytotoxicity (CC50 μM) | Selectivity Index |
|---|---|---|---|---|---|
| This compound | HBV | TBD | TBD | TBD | TBD |
| Related Compound A | HBV | 7.8 | 120 | >100 | >100 |
| Related Compound B | HAdV | 0.27 | TBD | 156.8 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
